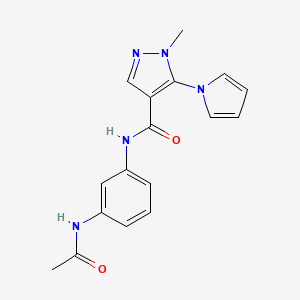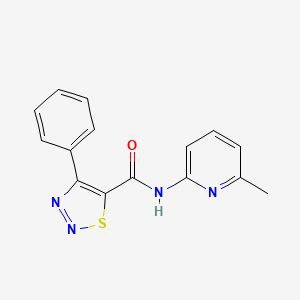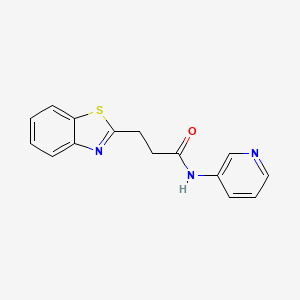
4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide
Vue d'ensemble
Description
4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzamide core substituted with a chloro group, a pyridin-4-ylmethyl group, and a 1H-pyrrol-1-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Nitration: of a suitable benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amine.
Acylation: to form the benzamide core.
Substitution: reactions to introduce the chloro, pyridin-4-ylmethyl, and 1H-pyrrol-1-yl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
- Using catalysts to speed up the reactions.
- Employing high-pressure or high-temperature conditions.
- Utilizing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may:
- Bind to specific enzymes or receptors.
- Inhibit or activate biochemical pathways.
- Interfere with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-indol-1-yl)benzamide: Similar structure with an indole group instead of a pyrrole group.
4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-imidazol-1-yl)benzamide: Contains an imidazole group instead of a pyrrole group.
Uniqueness
4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
4-chloro-N-(pyridin-4-ylmethyl)-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-14-3-4-15(16(11-14)21-9-1-2-10-21)17(22)20-12-13-5-7-19-8-6-13/h1-11H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCVDDUBXYXHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide](/img/structure/B4511987.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4511992.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4512004.png)

![N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B4512021.png)
![1-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide](/img/structure/B4512030.png)
![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4512035.png)
![1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4512038.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B4512050.png)

![2-[(2-methylpropyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B4512074.png)

![3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B4512087.png)
